Cyclooctylmethyl 2-methylprop-2-enoate
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Overview
Description
Cyclooctylmethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C14H24O2. It is an ester derived from the reaction of cyclooctylmethanol and methacrylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctylmethyl 2-methylprop-2-enoate can be synthesized through the esterification reaction between cyclooctylmethanol and methacrylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclooctylmethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclooctylmethyl 2-methylprop-2-enoate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of cyclooctylmethyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes free radical polymerization to form long-chain polymers. In biological systems, it may interact with cellular membranes and proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Another ester used in polymer synthesis.
Ethyl methacrylate: Similar in structure and used in similar applications.
Butyl methacrylate: Used in the production of polymers with different properties.
Uniqueness
Cyclooctylmethyl 2-methylprop-2-enoate is unique due to its cyclooctyl group, which imparts specific steric and electronic properties to the compound. This uniqueness allows for the synthesis of polymers with distinct mechanical and thermal properties compared to those derived from other methacrylate esters .
Properties
CAS No. |
152950-93-1 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
cyclooctylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-11(2)13(14)15-10-12-8-6-4-3-5-7-9-12/h12H,1,3-10H2,2H3 |
InChI Key |
CUTKJCCOIRJSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1CCCCCCC1 |
Origin of Product |
United States |
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